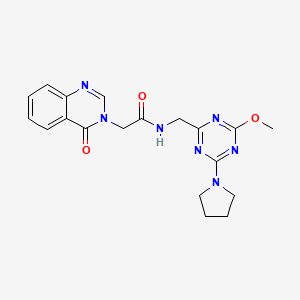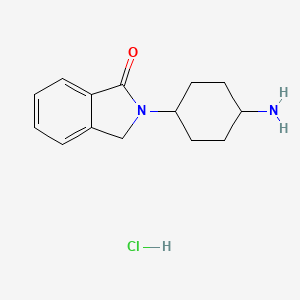![molecular formula C19H24N4O3 B2713128 8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-42-8](/img/structure/B2713128.png)
8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It is a novel piperidine derivative that has been used as a polymer stabilizer .
Molecular Structure Analysis
The molecular structure of this compound is complex. It was identified as a promising RIPK1 inhibitor in a screening . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
- A series of spirooxazolidine-2,4-dione derivatives related to this compound were synthesized and evaluated as cholinergic agents. These compounds exhibited affinity for cortical M1 receptors and showed potential as antidementia drugs (Tsukamoto et al., 1993).
Aziridination and Cycloaddition Reactions
- Aziridination and 1,3-dipolar cycloaddition reactions of dibenzylidenecyclohexanone derivatives have been performed, yielding complex structures that include the core of the queried compound (حسن البار, 1997).
Ligand Binding and Receptor Affinity
- Studies on derivatives of the compound have investigated their affinity for 5-HT1A and 5-HT2A receptors, showing the potential for these compounds in the development of drugs targeting these receptors (Bojarski et al., 2001).
Retropinacol Rearrangement in Synthesis
- The compound's derivatives have been synthesized through innovative methods such as retropinacol rearrangement, highlighting the versatile approaches to its synthesis (Shklyaev et al., 2011).
Manganese(III)-mediated Facile Synthesis
- Research has focused on the synthesis of 3,4-dihydro-2(1H)-quinolinones, demonstrating the compound's role in facilitating specific cyclization reactions (Tsubusaki & Nishino, 2009).
Antimicrobial and Detoxification Applications
- N-Halamine-coated cotton, using derivatives of the queried compound, has been developed for antimicrobial and detoxification applications, indicating its potential in material science and healthcare (Ren et al., 2009).
Enhanced Reactivity in Organic Synthesis
- The reactivity of related spirocyclic compounds in specific organic reactions has been explored, suggesting the compound's utility in facilitating chemical transformations (Rashevskii et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
8-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21-17(25)19(20-18(21)26)8-11-22(12-9-19)13-16(24)23-10-4-6-14-5-2-3-7-15(14)23/h2-3,5,7H,4,6,8-13H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRFDJGVYTVUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)
![2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2713048.png)


![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)




![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2713063.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride](/img/structure/B2713065.png)

